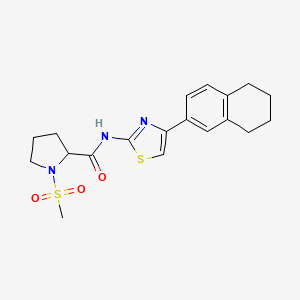
1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a fascinating compound known for its complex structure, which combines elements from various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide involves several key steps:
Formation of the pyrrolidine ring: : This step often uses a cyclization reaction involving a precursor with a linear chain that includes a nitrogen atom.
Thiazole ring introduction: : A reaction involving 2-bromo-4-thiazole carboxylic acid and an appropriate amine derivative is commonly used.
Sulfonamide formation: : This typically involves the reaction of the sulfonyl chloride with a secondary amine.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but is optimized for efficiency, yield, and cost. The use of continuous flow reactors, automated systems, and advanced purification methods like high-performance liquid chromatography (HPLC) can streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly involving the thiazole and pyrrolidine rings.
Reduction: : Reduction of the sulfonyl group can yield derivatives with different properties.
Substitution: : Nucleophilic substitution reactions can be performed on the aromatic rings or the carboxamide group.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens (e.g., chlorine, bromine), amines, and thiols.
Major Products
Oxidation: : Derivatives with hydroxyl groups or other oxygen-containing functionalities.
Reduction: : Compounds with altered electronic properties and potentially different biological activities.
Substitution: : Various analogs with modified pharmacological profiles.
Scientific Research Applications
1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide finds its utility in a broad range of scientific research areas:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a biochemical probe to study protein-ligand interactions.
Industry: : Utilized in the development of specialized materials and catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific enzymes or receptors, modifying their activity.
Pathways Involved: : It often affects pathways related to cell signaling, inflammation, or metabolic regulation, depending on its structural analogs and modifications.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide offers unique advantages:
Uniqueness: : Its combination of sulfonyl, pyrrolidine, and thiazole rings is less common, providing distinctive chemical and biological properties.
Similar Compounds: : Other compounds in its class may include derivatives with similar backbones but different substituents, leading to varied activities.
In sum, this compound stands out for its synthetic versatility, broad range of reactivity, and significant applications in science and industry. The chemistry behind its preparation and the scope of its utility make it a truly compelling subject for research and development. Intrigued?
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-27(24,25)22-10-4-7-17(22)18(23)21-19-20-16(12-26-19)15-9-8-13-5-2-3-6-14(13)11-15/h8-9,11-12,17H,2-7,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZJZJXXCRQKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2450176.png)
![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)
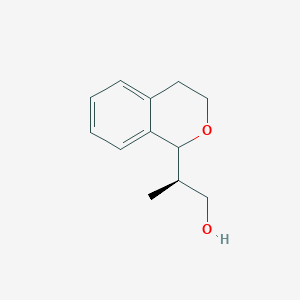
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2450179.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2450180.png)
![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)
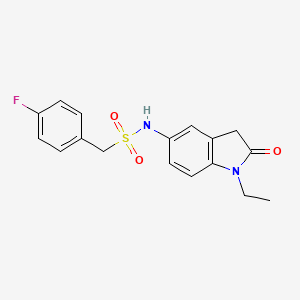
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)
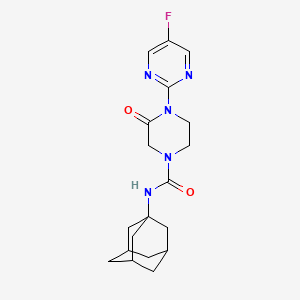
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)
![N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2450192.png)
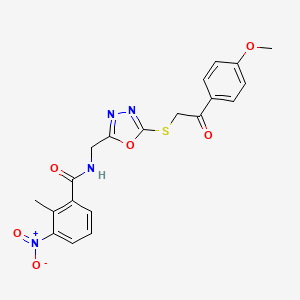
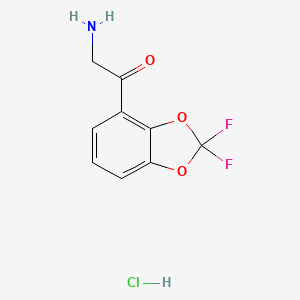
![3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450199.png)
